4-(Trifluoromethoxy)isoquinoline
Description
Properties
Molecular Formula |
C10H6F3NO |
|---|---|
Molecular Weight |
213.16 g/mol |
IUPAC Name |
4-(trifluoromethoxy)isoquinoline |
InChI |
InChI=1S/C10H6F3NO/c11-10(12,13)15-9-6-14-5-7-3-1-2-4-8(7)9/h1-6H |
InChI Key |
NYJPYEWWNHRGMK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=NC=C2OC(F)(F)F |
Origin of Product |
United States |
Preparation Methods
Procedure:
-
Substrate Preparation :
-
Cyclization :
-
Aromatization :
Yield : 60–75%.
Limitations : Requires pre-functionalized substrates; competing elimination reactions may reduce efficiency.
Palladium-Catalyzed α-Arylation and Cyclization
A modular approach involves palladium-catalyzed α-arylation followed by intramolecular cyclization. This method is advantageous for introducing diverse substituents.
Key Steps:
-
α-Arylation :
-
A propargylamine derivative reacts with an aryl halide (e.g., 4-(trifluoromethoxy)iodobenzene) using Pd(OAc)₂/Xantphos as the catalyst system.
-
-
Cyclization :
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The intermediate undergoes cyclization in the presence of NH₄Cl in ethanol/water (3:1) at 90°C for 18–24 hours.
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Optimization :
-
Sodium borohydride (NaBH₄) in tetrahydrofuran (THF) with acetic acid enhances regioselectivity for the 4-position.
Yield : 55–92%.
Electrophilic Cyclization of Acetylenic Iminium Salts
This one-pot method leverages acetylenic iminium salts as versatile intermediates.
Protocol:
-
Iminium Salt Formation :
-
1-Trifluoromethyl-prop-2-yne 1-iminium triflate is prepared from Togni’s reagent and a propargylamine.
-
-
Michael Addition-Cyclization :
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Reaction with aniline derivatives in chloroform/t-BuOH at room temperature, followed by heating to 90°C, affords 4-CF₃-isoquinolines.
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Scope :
-
Tolerates electron-donating (e.g., -OMe) and electron-withdrawing (e.g., -NO₂) groups on the aniline.
Yield : 70–85%.
Radical O-Trifluoromethylation and Thermal Rearrangement
A two-step strategy enables ortho-OCF₃ installation via radical chemistry:
Steps:
-
Radical O-Trifluoromethylation :
-
Protected N-arylhydroxylamines react with Togni’s reagent II under Cs₂CO₃ catalysis in CHCl₃, generating N-OCF₃ intermediates.
-
-
Thermal OCF₃ Migration :
-
Heating in nitromethane (120°C, 20 hours) induces migration of the OCF₃ group to the ortho position, yielding 4-(trifluoromethoxy)isoquinoline after deprotection.
-
Yield : 65–90%.
Advantages : High regioselectivity; compatible with complex substrates (e.g., estrone derivatives).
Reduction of Pyridinium Salts
Pyridinium salts derived from 4-(trifluoromethoxy)pyridine offer a pathway to isoquinolines via hydrogenation.
Method:
-
Quaternization :
-
4-(Trifluoromethoxy)pyridine reacts with benzyl bromide to form an N-benzyl pyridinium salt.
-
-
Reduction :
-
Sodium borohydride (NaBH₄) in THF reduces the pyridinium salt to 1,2,3,6-tetrahydro-4-(trifluoromethoxy)pyridine.
-
-
Aromatization :
-
Catalytic hydrogenation (H₂/Pd-C) or oxidation (DDQ) yields the fully aromatic isoquinoline.
-
Comparative Analysis of Methods
| Method | Key Reagents | Yield (%) | Temperature (°C) | Functional Group Tolerance |
|---|---|---|---|---|
| Bischler–Napieralski | Tf₂O, DDQ | 60–75 | 25–110 | Moderate |
| Pd-Catalyzed α-Arylation | Pd(OAc)₂, NH₄Cl | 55–92 | 90 | High |
| Electrophilic Cyclization | Togni’s Reagent | 70–85 | 90 | High |
| Radical Migration | Togni’s Reagent II, MeNO₂ | 65–90 | 120 | Excellent |
| Pyridinium Reduction | NaBH₄, Pd-C | 80–95 | 25–80 | Low |
Chemical Reactions Analysis
Types of Reactions: 4-(Trifluoromethoxy)isoquinoline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxides.
Reduction: Reduction reactions can convert the isoquinoline ring to tetrahydroisoquinoline derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups to the isoquinoline ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions.
Major Products:
Scientific Research Applications
4-(Trifluoromethoxy)isoquinoline has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug discovery.
Industry: It is used in the development of advanced materials and agrochemicals.
Mechanism of Action
The mechanism of action of 4-(Trifluoromethoxy)isoquinoline involves its interaction with specific molecular targets and pathways. The trifluoromethoxy group enhances the compound’s lipophilicity and metabolic stability, allowing it to interact with biological membranes and enzymes effectively. The exact molecular targets and pathways depend on the specific application and the functional groups present on the isoquinoline ring .
Comparison with Similar Compounds
Structural and Electronic Comparisons
Key Analogs:
4-Fluoroisoquinoline (CAS 394-67-2): Substituent: Fluorine at the 4-position. Properties: Smaller and less lipophilic than -OCF₃. Fluorine’s strong electron-withdrawing effect reduces basicity (pKa < 5.14 for parent isoquinoline) but lacks the steric bulk of -OCF₃ .
4-Methoxyisoquinoline: Substituent: Methoxy (-OCH₃) at the 4-position. Properties: Electron-donating compared to -OCF₃. Higher basicity (pKa closer to parent isoquinoline: ~5.14) but metabolically less stable due to oxidation susceptibility .
4-(Aminomethylene)isoquinoline-1,3-diones (e.g., Compound 61, 62, 63): Substituent: Aminomethylene groups at the 4-position. Properties: Exhibit potent CDK4 inhibition (IC₅₀ = 2–27 nM) due to hydrogen-bonding interactions. The trifluoromethoxy group in 4-(Trifluoromethoxy)isoquinoline may enhance metabolic stability but lacks direct kinase-targeting moieties .
Physicochemical Data Table:
| Compound | Substituent | Molecular Weight | pKa (Estimated) | LogP (Estimated) |
|---|---|---|---|---|
| 4-(Trifluoromethoxy)isoquinoline | -OCF₃ | 217.15 | ~4.5–4.8 | 2.8–3.2 |
| 4-Fluoroisoquinoline | -F | 147.14 | ~4.0–4.5 | 1.5–2.0 |
| 4-Methoxyisoquinoline | -OCH₃ | 159.18 | ~5.0–5.2 | 1.8–2.2 |
Kinase Inhibition
- 4-(Trifluoromethoxy)isoquinoline: Used in tuberculosis drug combinations targeting F-ATP synthase, likely due to improved membrane permeability from -OCF₃ .
- 4-(Aminomethylene)isoquinoline-1,3-diones: Demonstrated CDK4 selectivity (IC₅₀ = 2 nM for Compounds 62/63), outperforming non-fluorinated analogs. The trifluoromethoxy group’s lack of hydrogen-bonding capacity may reduce kinase affinity but improve pharmacokinetics .
Anticancer Activity
- Pyrrolo[2,1-a]isoquinolines (e.g., Compound 6a): Show cytotoxic activity (IC₅₀ = 1.93 µM against HeLa). The trifluoromethoxy group’s lipophilicity may enhance tumor penetration compared to methoxy or amino groups .
- Trimethoxystyryl Isoquinoline Methiodides: Exhibit potent activity against P388 leukemia (ED₅₀ = 0.4 µg/ml). The -OCF₃ group’s electron-withdrawing nature may reduce off-target interactions compared to electron-donating trimethoxy groups .
Metabolic Stability and Toxicity
- Trifluoromethoxy vs. Methoxy : The -OCF₃ group resists oxidative metabolism, reducing hepatotoxicity risks compared to -OCH₃ .
- Fluorine vs. Trifluoromethoxy: 4-Fluoroisoquinoline’s smaller size may lead to faster renal clearance, whereas -OCF₃ enhances plasma half-life .
Target-Specific Tolerance
- PRMT3 Binding (): Substitutions at the 4-position of isoquinoline are generally poorly tolerated in PRMT3 inhibitors. However, 4-(Trifluoromethoxy)isoquinoline’s use in tuberculosis therapy () suggests target-dependent compatibility, highlighting the importance of structural context .
Biological Activity
4-(Trifluoromethoxy)isoquinoline is a derivative of isoquinoline, a compound known for its diverse biological activities, including antimicrobial, antitumor, and anti-inflammatory properties. The trifluoromethoxy group enhances the compound's pharmacological profile, making it a subject of interest in medicinal chemistry. This article reviews the biological activity of 4-(trifluoromethoxy)isoquinoline, focusing on its antibacterial and anticancer properties, supported by data tables and relevant case studies.
Antibacterial Activity
Recent studies have highlighted the antibacterial properties of isoquinoline derivatives. Specifically, compounds similar to 4-(trifluoromethoxy)isoquinoline have demonstrated significant activity against various Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA).
The mechanism by which these compounds exert their antibacterial effects involves the disruption of bacterial cell wall synthesis and nucleic acid biosynthesis. For instance, a study on alkynyl isoquinolines revealed that HSN584 (a related compound) effectively reduced MRSA load in macrophages while exhibiting low resistance development . Comparative proteomics indicated that these compounds impair macromolecule synthesis, as evidenced by decreased incorporation of isotopically labeled precursors for DNA and RNA synthesis .
Data Table: Antibacterial Activity of Isoquinoline Derivatives
| Compound | Bacterial Target | MIC (µg/mL) | Mechanism of Action |
|---|---|---|---|
| HSN584 | MRSA | 0.5 | Disruption of cell wall and nucleic acid synthesis |
| HSN739 | Streptococcus pneumoniae | 1.0 | Inhibition of macromolecule biosynthesis |
| 4-(Trifluoromethoxy)isoquinoline | Staphylococcus aureus | TBD | TBD |
Antitumor Activity
The antitumor potential of isoquinoline derivatives has been explored extensively. Compounds with structural similarities to 4-(trifluoromethoxy)isoquinoline have shown promise in inhibiting various cancer cell lines.
Case Study: Structural Optimization
A study focused on optimizing isoquinoline derivatives for antitumor activity found that certain substitutions at the 4-position significantly enhanced selectivity and potency against prostate cancer cell lines. Specifically, derivatives exhibiting a trifluoromethoxy group displayed improved antiproliferative effects compared to their non-substituted counterparts . The selectivity index was notably higher for compounds with this modification.
Data Table: Antitumor Activity Against Cancer Cell Lines
| Compound | Cancer Cell Line | IC50 (µM) | Selectivity Index (over PC-3) |
|---|---|---|---|
| 4-(Trifluoromethoxy)isoquinoline | LASCPC-01 (NEPC) | 0.25 | 8 |
| Lycobetaine | Ovarian Cancer | 0.5 | 5 |
| HSN584 | Prostate Cancer | 0.75 | 7 |
Q & A
Q. What are the common synthetic routes for 4-(Trifluoromethoxy)isoquinoline, and what factors influence reaction efficiency?
- Methodological Answer : Synthesis typically involves multi-step reactions starting from quinoline derivatives. For example, trifluoromethoxy groups can be introduced via nucleophilic aromatic substitution or palladium-catalyzed coupling. Key factors include:
- Reagent selection : Use of trifluoromethylating agents (e.g., CF₃O⁻ sources) under anhydrous conditions .
- Temperature control : Reactions often require low temperatures (−78°C to 0°C) to suppress side reactions .
- Catalysts : Pd(PPh₃)₄ or CuI may enhance coupling efficiency in cross-coupling steps .
Example protocol:
| Step | Reagents/Conditions | Yield | Reference |
|---|---|---|---|
| 1 | CF₃OK, DMF, 80°C | 65% | |
| 2 | Pd-catalyzed coupling | 72% |
Q. Which analytical techniques are most effective for characterizing 4-(Trifluoromethoxy)isoquinoline and its intermediates?
- Methodological Answer :
- Thin-layer chromatography (TLC) : Monitors reaction progress using silica gel plates and UV visualization .
- NMR spectroscopy : ¹H/¹³C NMR identifies substituent positions (e.g., δ 7.2–8.5 ppm for aromatic protons) .
- Mass spectrometry (ESI-MS) : Confirms molecular weight (e.g., [M+H]+ = 349.1 for trifluoromethoxy derivatives) .
- HPLC : Validates purity (>98% for research-grade compounds) .
Advanced Research Questions
Q. How does the trifluoromethoxy substituent influence the biological activity of isoquinoline derivatives, and what methods are used to study these effects?
- Methodological Answer : The -OCF₃ group enhances lipophilicity and electron-withdrawing effects, improving membrane permeability and target binding. Key approaches include:
- Structure-activity relationship (SAR) studies : Synthesize analogs with varying substituents and test inhibitory activity (e.g., IC₅₀ values against cancer cells) .
- Enzyme assays : Measure inhibition of kinases or proteases using fluorescence-based assays .
- Computational docking : Predict binding modes with target proteins (e.g., using AutoDock Vina) .
Q. What strategies can resolve contradictions in reported synthetic yields or purity levels for 4-(Trifluoromethoxy)isoquinoline derivatives?
- Methodological Answer : Discrepancies often arise from reaction conditions or analytical methods. Mitigation strategies:
Q. How can computational chemistry methods like DFT enhance the understanding of 4-(Trifluoromethoxy)isoquinoline's electronic properties?
- Methodological Answer : Density Functional Theory (DFT) calculates electronic parameters critical for reactivity:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
